molecular formula C12H18O B123419 3,5-Diisopropylphenol CAS No. 26886-05-5

3,5-Diisopropylphenol

Cat. No.: B123419
CAS No.: 26886-05-5
M. Wt: 178.27 g/mol
InChI Key: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
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Description

3,5-Diisopropylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where two isopropyl groups are substituted at the 3 and 5 positions of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

3,5-Diisopropylphenol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3,5-Diisopropylphenol, also known as Propofol, is the GABA-A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission.

Mode of Action

This compound acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately leading to the inhibition of neuronal activity .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway . By enhancing the activity of GABA-A receptors, it increases the flow of chloride ions into the neuron, making it more resistant to excitation. This results in a decrease in neuronal activity and produces a sedative effect.

Pharmacokinetics

Propofol is a lipophilic weak acid, which contributes to its pharmacokinetic properties . It is very insoluble in water, so it is formulated as an aqueous solution in an oil-in-water emulsion for intravenous administration . The compound’s lipophilicity allows it to cross the blood-brain barrier rapidly, leading to a quick onset of action. Its distribution and elimination from the body are also relatively fast, resulting in a short duration of action and rapid recovery from anesthesia .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal activity, leading to sedation, hypnosis, and anesthesia . It also reduces systemic vascular resistance and cardiac contractility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity means that its distribution within the body can be affected by body fat content. Additionally, factors such as pH and temperature can impact the compound’s stability and efficacy .

Safety and Hazards

When handling 3,5-Diisopropylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diisopropylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide .

Industrial Production Methods

In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol: Another isomer with similar anesthetic properties.

    2,4-Diisopropylphenol: Differently substituted isomer with distinct chemical properties.

    2-Isopropylphenol: A simpler derivative with one isopropyl group .

Uniqueness

3,5-Diisopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors makes it particularly valuable in medical applications compared to its isomers .

Properties

IUPAC Name

3,5-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOQJBLGFMMRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073453
Record name Phenol, 3,5-bis(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26886-05-5, 3374-41-2
Record name 3,5-Bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26886-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diisopropylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026886055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-bis(1-methylethyl)-
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Record name 3,5-diisopropylphenol
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Record name 3,5-DIISOPROPYLPHENOL
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Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol (20.0 g, 95.1 mmol) in ethanol (600 mL), concentrated hydrochloric acid (12.0 mL) and a 10% palladium-carbon catalyst (11.0 g) were added, and the mixture was stirred under hydrogen atmosphere for 22 hours at room temperature. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure, to thereby yield a white solid. The thus-obtained solid was crystallized from hexane, to thereby yield 16.5 g of 3,5-diisopropylphenol as colorless needles (yield 97.3%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
11 g
Type
catalyst
Reaction Step One
Yield
97.3%

Synthesis routes and methods II

Procedure details

To a solution of 5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol (22.9 g, 76 mmol) in ethanol (500 mL), concentrated hydrochloric acid (2.6 mL) and a 10% palladium-carbon catalyst (8.0 g) were added. Under hydrogen atmosphere, the mixture was stirred for 23 hours at 60° C. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure, to thereby yield 13.6 g of 3,5-diisopropylphenol as a solid (yield 100%). The solid was crystallized from hexane, to thereby yield colorless needles.
Name
5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can I quantify trace amounts of 3,5-Diisopropylphenol in complex samples like fish tissue?

A1: A robust method for quantifying this compound in fish tissue involves simultaneous steam distillation-extraction (SDE) followed by analysis with Gas Chromatography/Mass Spectrometry (GC/MS). This approach achieves high recovery rates (>95%) for this compound and enables detection limits as low as 0.5 ppb in a 20g sample. []

Q2: What are the potential toxicological risks associated with this compound exposure in fish?

A2: While considered less toxic than some of its isomers, this compound displays toxicity to rainbow trout in laboratory settings. The EC50 value, representing the concentration causing 50% mortality in a population of rainbow trout, has been determined to be 2 x 10^-3 mM. []

Q3: Are there natural sources of this compound?

A3: Yes, this compound has been identified as a significant component in the essential oil extracted from the leaves of Cinnamomum javanicum, a plant belonging to the Lauraceae family. []

Q4: Can this compound be synthesized, and what is its role in organic synthesis?

A4: this compound is a key intermediate in the synthesis of functionalized alkoxy-tethered N-heterocyclic carbene ligands. These ligands are crucial in developing active catalysts for Buchwald-Hartwig aminations, important reactions for forming carbon-nitrogen bonds in organic synthesis. [] One method involves the acid-catalyzed cleavage of the trihydroperoxide of 1,3,5-Triisopropyl-benzene, which yields this compound alongside other phenolic compounds. []

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